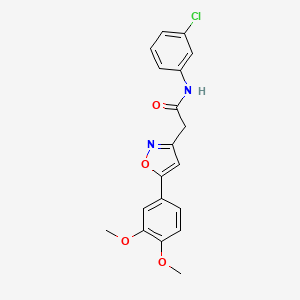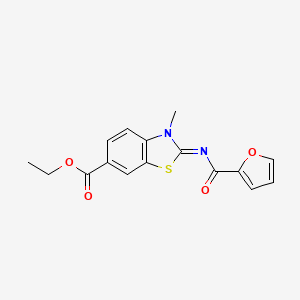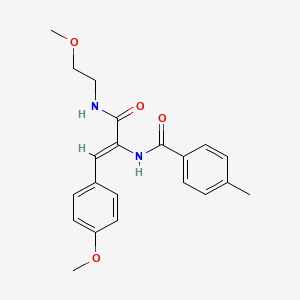![molecular formula C14H16N4O4S B2490791 N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448052-96-7](/img/structure/B2490791.png)
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the given molecule often involves complex reactions, including the use of primary and secondary amines to form amides, high-temperature cyclization to form substituted derivatives, and reactions with various reagents to achieve the desired chemical structure. For instance, synthesis strategies have been developed for fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating the versatility and complexity of synthesizing these compounds (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Advanced techniques, including NMR, ESI–MS, and IR, are used to characterize the newly synthesized compounds. For example, a series of novel carboxamides and sulfonamides derived from pyrazolo[1,5-a]pyrimidine analogs were characterized, highlighting the importance of molecular structure analysis in the synthesis process (Ajeesh Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse, with the ability to undergo various transformations under different conditions. The reactivity with different reagents leads to a wide range of heterocyclic systems, demonstrating the chemical versatility of sulfonamide derivatives (Youssef et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing various pyrazolo and sulfonamide derivatives due to their potential biological activities. For instance, Eleev et al. (2015) developed a method for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the versatility of pyrazolo derivatives in chemical synthesis (Eleev, Kutkin, & Zhidkov, 2015). Similarly, Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, demonstrating the potential of combining pyrazole and sulfonamide groups for creating compounds with desired properties (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Biological and Antimicrobial Applications
Several studies have explored the biological activities of sulfonamide and pyrazole derivatives. Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Furthermore, Soliman et al. (2020) investigated the insecticidal potential of sulfonamide thiazole derivatives against the cotton leafworm, demonstrating the diverse applications of these compounds in agriculture and pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Anticancer Research
The anticancer properties of pyrazole-sulfonamide derivatives have also been a focus of research. Mert et al. (2015) studied the inhibitory effects of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moiety on human carbonic anhydrase enzymes, which are relevant in cancer research (Mert, Alım, İşgör, Anıl, Kasımoğulları, & Beydemir, 2015). These studies highlight the potential of sulfonamide and pyrazole derivatives in developing new therapeutic agents.
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-23(20,21)17-11-5-2-4-10(8-11)15-14(19)12-9-13-18(16-12)6-3-7-22-13/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTGZLXXUDPRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)
![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)


![[4-(benzylthio)-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2490715.png)

![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)

![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)
![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)
